

commercial suppliers of high-purity 2,6-Dichloroquinoxaline

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Compound of Interest

Compound Name: 2,6-Dichloroquinoxaline

Cat. No.: B050164

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An In-depth Technical Guide to High-Purity **2,6-Dichloroquinoxaline** for Researchers and Drug Development Professionals

Introduction

2,6-Dichloroquinoxaline (CAS No. 18671-97-1) is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemical development, and materials science.[1][2] Its quinoxaline core, substituted with chlorine atoms at the 2 and 6 positions, makes it a versatile intermediate for synthesizing a wide range of bioactive molecules.[2] The compound's stability and reactivity are key to its utility as a building block in the development of novel therapeutic agents, particularly for anti-cancer, anti-inflammatory, and antimicrobial applications.[1][3] Furthermore, it serves as a critical precursor in the manufacturing of herbicides, such as quizalofop-ethyl.[3][4]

Given its role in producing materials for human health and agriculture, the purity of **2,6-Dichloroquinoxaline** is a critical parameter. Impurities can lead to unintended side reactions, reduced yields of the final product, and the introduction of potentially toxic byproducts, which can complicate pharmacological activity and regulatory approval processes.[3] This guide provides an overview of commercial suppliers offering high-purity **2,6-Dichloroquinoxaline**, details common synthesis and purification protocols, and outlines the importance of stringent quality control for its applications.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer **2,6-Dichloroquinoxaline**, often with specified purity levels suitable for research and development. The data below has been compiled from several commercial sources to provide a comparative overview.

Supplier	Purity Specification	Analytical Method	Appearance	Melting Point (°C)	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Chem-Impex[1]	≥ 98%	GC	White to orange to green powder to crystal	157 - 161	18671-97-1	C ₈ H ₄ Cl ₂ N ₂	199.03
SRIRAM CHEM[2]	≥ 97% (Typical)	Not Specified	White to orange-green crystalline solid	153 - 157	18671-97-1	C ₈ H ₄ Cl ₂ N ₂	199.04
Ruifu Chemical [5]	> 98.0%	HPLC	Light Yellow to Brown Powder	153.0 - 157.0	18671-97-1	C ₈ H ₄ Cl ₂ N ₂	199.03
TCI Chemicals[6]	> 98.0%	GC	Not Specified	Not Specified	18671-97-1	C ₈ H ₄ Cl ₂ N ₂	Not Specified
ChemScene[7]	99.55%	Not Specified	Crystalline powder	153 - 157	18671-97-1	C ₈ H ₄ Cl ₂ N ₂	199.04
NINGBO INNO PHARM CHEM[3]	High Purity	Not Specified	Not Specified	Not Specified	18671-97-1	Not Specified	Not Specified

Experimental Protocols: Synthesis and Purification

The synthesis of high-purity **2,6-Dichloroquinoxaline** is typically achieved through multi-step chemical reactions followed by rigorous purification. The most common synthetic routes start from precursors like 2-hydroxy-6-chloroquinoxaline or a dichlorinated o-phenylenediamine.[8]
[9]

Synthesis Method 1: Chlorination of 2-Hydroxy-6-chloroquinoxaline

This is a widely cited method for producing **2,6-Dichloroquinoxaline**. [9] It involves the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent.

Caption: Synthesis via chlorination of 2-hydroxy-6-chloroquinoxaline.

Detailed Protocol:

- In a sulfonation flask, treat 45 g of 2-hydroxy-6-chloroquinoxaline with 100 ml of phosphorus oxychloride.[9]
- Stir the mixture at reflux temperature for approximately 20 minutes.[9]
- After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[9]
- Treat the residue with 500 ml of ice water to precipitate the crude product.[9]
- Filter the solid product and wash with water until the filtrate is neutral.[9]
- Purify the crude product by recrystallization from an ethanol/water mixture to yield high-purity **2,6-dichloroquinoxaline**. [9]

Synthesis Method 2: From 6-Chloro-2-hydroxy-quinoxaline-N-oxide

A patented industrial process utilizes a hydrogenation step to form an intermediate, which is then chlorinated.[10][11] This method is designed to produce a high-purity final product, minimizing the need for extensive purification operations.[10]

Detailed Protocol:

- **Hydrogenation:** 6-chloro-2-hydroxy-quinoxaline-N-oxide is hydrogenated in an aqueous sodium hydroxide solution. This reaction is conducted in the presence of a platinum-coated catalyst (approx. 0.001 to 0.5 mol percent) at temperatures between 20°C and 120°C and a hydrogen pressure of 1 to 100 bar.[\[10\]](#)[\[11\]](#)
- **Isolation of Intermediate:** After hydrogenation, the catalyst is separated from the hot solution. The solution is then cooled to between 0°C and 20°C, causing the sodium salt of 6-chloro-2-hydroxyquinoxaline to crystallize.[\[10\]](#)[\[11\]](#)
- **Drying:** The crystalline intermediate is dried azeotropically with an inert solvent.[\[10\]](#)[\[11\]](#)
- **Chlorination:** The dried intermediate is then treated with a chlorinating agent in a conventional manner to yield **2,6-dichloroquinoxaline**.[\[10\]](#)[\[11\]](#) One example achieved a purity of 97.2% as measured by HPLC.[\[10\]](#)

Purification Workflow

Achieving high purity is essential for the subsequent applications of **2,6-Dichloroquinoxaline**. Recrystallization and column chromatography are standard laboratory techniques for purification.[\[8\]](#)[\[9\]](#)

Caption: General workflow for purification by recrystallization.

Applications and the Critical Role of Purity

The utility of **2,6-Dichloroquinoxaline** is directly linked to its purity. As a foundational building block, its chemical integrity dictates the success of complex multi-step syntheses in both pharmaceutical and agrochemical industries.

- **Pharmaceutical Development:** This compound is a key intermediate in synthesizing drugs for anti-cancer, anti-inflammatory, and anti-infectious disease research.[\[1\]](#) The absence of impurities is crucial to prevent the formation of toxic or inactive analogues in the final active pharmaceutical ingredient (API).[\[3\]](#)

- Agrochemical Industry: It is a precursor for herbicides, where the effectiveness and selectivity of the final product depend on the precise chemical structure of its intermediates. [3] Impurities can result in byproducts that may reduce efficacy or pose environmental risks. [3]
- Materials Science: The compound is also explored for creating advanced materials like polymers and coatings due to its unique chemical properties. [1]

Caption: The relationship between purity and successful application outcomes.

In conclusion, researchers and drug development professionals must source **2,6-Dichloroquinoxaline** from reliable suppliers who can provide certification of high purity. Understanding the synthesis and purification protocols is also vital for ensuring the quality and consistency required for developing safe and effective end-products.

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